Neophyl chloride

Physical Organic Chemistry Reaction Kinetics Electron Transfer

Neophyl chloride is a sterically hindered primary alkyl halide essential for fenbutatin oxide synthesis and organolithium reagent preparation. Its unique neopentyl framework suppresses standard SN2/E2 pathways, enabling specialized SRN1 and rearrangement studies. Procure high-purity material for reliable, reproducible results in advanced organic synthesis and mechanistic research.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 515-40-2
Cat. No. B057190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeophyl chloride
CAS515-40-2
Synonyms(1,1-Dimethyl-2-chloroethyl)benzene;  (β-Chloro-tert-butyl)benzene;  (β-Chloro-α,α-dimethyl)ethylbenzene;  1-Chloro-2-methyl-2-phenylpropane;  2-Methyl-2-phenylpropyl Chloride;  NSC 54159;  NSC 923;  Neophyl Chloride;  β,β-Dimethylphenethyl Chloride
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C1=CC=CC=C1
InChIInChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyDNXXUUPUQXSUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neophyl Chloride (CAS 515-40-2): A Procurement-Focused Baseline for a Sterically Hindered Alkylating Agent


Neophyl chloride (1-chloro-2-methyl-2-phenylpropane, CAS 515-40-2) is a primary alkyl halide with a neopentyl-type framework [1]. The β-carbon, bearing two methyl groups and a phenyl ring, creates substantial steric hindrance that profoundly alters its nucleophilic substitution reactivity compared to unhindered analogs [2]. This compound is primarily employed as an electrophilic building block for introducing the neophyl group, notably as a key intermediate in the synthesis of the organotin acaricide fenbutatin oxide [3]. Its defining chemical utility lies in its ability to form a versatile organolithium reagent, neophyl lithium, via reaction with lithium metal [1].

Why Generic Alkyl Chlorides Cannot Substitute for Neophyl Chloride in Critical Synthetic Steps


Neophyl chloride is not a generic primary alkyl chloride; it is a functionalized neopentyl halide [1]. Standard SN2 displacement on the primary carbon is severely retarded by steric shielding from the adjacent quaternary center, which prevents the necessary backside attack by a nucleophile [2]. Concurrently, the lack of β-hydrogens on the neopentyl carbon completely blocks the typical E2 elimination pathway, and steric constraints similarly inhibit a conventional SN1 process [3]. Consequently, its reaction profile is dominated by unconventional mechanisms such as the SRN1 pathway [4] or rearrangement-driven pathways [5]. Substituting a less hindered or differently functionalized alkyl chloride in a process optimized for neophyl chloride will result in either negligible reaction due to steric hindrance, or a divergent product profile due to competing and unhindered pathways. The following evidence quantifies this unique reactivity profile against its closest structural analogs.

Quantitative Differentiation Evidence for Neophyl Chloride Against Closest Analogs


SRN1 Reactivity with Diphenyl Phosphide Ions: A 9-Fold Rate Enhancement Over Neopentyl Chloride

In an SRN1 reaction with diphenyl phosphide ions in liquid ammonia, neophyl chloride (5a) exhibits a relative reactivity that is approximately 9 times greater than that of its purely aliphatic analog, neopentyl chloride (4) [1]. Furthermore, its reactivity is about 6.4 times higher than that of a homolog with an extended bridge, 1-chloro-2,2-dimethyl-3-phenylpropane (5b) [1]. This enhanced reactivity is attributed to the phenyl group's ability to accept an electron, facilitating intramolecular electron transfer (intra-ET) catalysis to the C-Cl σ* bond [1].

Physical Organic Chemistry Reaction Kinetics Electron Transfer SRN1 Mechanism

Divergent Reactivity with Sodium Metal: Neophyl Chloride is Significantly Less Reactive than Neopentyl Chloride

The reactivity of neophyl chloride with sodium metal in a Wurtz-type coupling is markedly different from that of neopentyl chloride. Neophyl chloride does not react rapidly with sodium below 90 °C, whereas neopentyl chloride is considerably more reactive under similar conditions [1]. This contrasts sharply with its enhanced SRN1 reactivity and highlights the compound's unique, reaction-specific behavior, where the phenyl group can either activate or deactivate the molecule depending on the mechanistic pathway.

Organometallic Chemistry Wurtz Reaction Reaction Kinetics

Comparative Thermal Stability: Neophyl Chloride Resists Decomposition Under Conditions That Challenge Analogs

Neophyl chloride demonstrates notable thermal robustness. It is reported to be reasonably stable to heat, with only slight decomposition observed after being heated at 135°C for forty-four hours [1]. In contrast, neopentyl chloride and neopentyl bromide are known to undergo gas-phase elimination and rearrangement (e.g., Wagner-Meerwein shift) under thermal conditions, a process that has been the subject of kinetic and mechanistic studies [2]. The higher thermal threshold for decomposition in neophyl chloride may offer a wider operational window for high-temperature reactions or distillations compared to its purely aliphatic neopentyl counterpart.

Thermal Stability Process Chemistry Safety

Lipophilicity Differentiator: Neophyl Chloride Exhibits Higher Calculated LogP than Neopentyl Chloride

The presence of the phenyl ring in neophyl chloride significantly increases its lipophilicity compared to its aliphatic analog, neopentyl chloride. This is reflected in their calculated LogP values. Neophyl chloride has an ACD/LogP of 3.57 and a Log Kow (estimated) of 4.16 . In contrast, neopentyl chloride has an ACD/LogP of 2.73 , a difference of approximately 0.8 to 1.4 Log units. This corresponds to a substantially higher predicted bioconcentration factor (BCF of 621.88 for neophyl chloride vs. 66.71 for neopentyl chloride) [REFS-1, REFS-3].

Physical Chemistry Lipophilicity ADME Properties Chromatography

Propensity for Unimolecular Rearrangement: A Defining Feature Absent in Simple Analogs

A key differentiating characteristic of neophyl chloride is its strong propensity to undergo unimolecular rearrangement. This behavior is not observed in simpler, non-rearranging alkyl chlorides. For example, during cathodic reduction, neophyl chloride has been shown to undergo a rearrangement [1]. More broadly, the 'neophyl rearrangement' is a well-documented phenomenon for this structural class, where the 2-methyl-2-phenylpropyl group rearranges to the 1,1-dimethyl-2-phenylethyl group [2]. This contrasts with neopentyl chloride, which does not exhibit this type of phenyl-shift rearrangement.

Mechanistic Chemistry Electrochemistry Carbocation Chemistry

Performance in Catalytic Cross-Coupling: A Successful Substrate for Cobalt-Catalyzed Kumada Coupling

Both neophyl chloride and neopentyl chloride are challenging substrates for traditional cross-coupling reactions due to their steric hindrance. However, they have been shown to perform well under specific catalytic conditions. A cobalt-based catalytic system (Co(acac)3/PN) has been developed that enables the Kumada coupling of these sterically encumbered alkyl halides with aryl Grignard reagents, demonstrating excellent yields for both neopentyl chloride and neophyl chloride [1]. This evidence shows that while both are challenging, they can both be viable substrates when the appropriate catalyst is selected, and they perform comparably under these optimized conditions.

Synthetic Methodology Catalysis Cross-Coupling Organometallic Chemistry

Validated Application Scenarios for Procuring Neophyl Chloride (CAS 515-40-2)


Synthesis of Agrochemical Intermediate: Fenbutatin Oxide Production

The primary industrial application of neophyl chloride is as a key intermediate in the multi-step synthesis of the organotin acaricide fenbutatin oxide [1]. The patented process involves the formation of a neophyl Grignard or organolithium reagent, which is subsequently reacted with a tin halide, such as dicyclohexyltin dichloride [2]. The unique ability of neophyl chloride to form a stable, albeit rearrangement-prone, organometallic species is essential for this pathway. Substitution with a simpler alkyl chloride would fail to install the necessary neophyl group, which is critical for the target molecule's biological activity.

Mechanistic Probe in Physical Organic Chemistry: Studying SRN1 and Electron Transfer

Neophyl chloride is an ideal model substrate for investigating structure-reactivity relationships in unconventional substitution reactions. Its well-defined structural difference from neopentyl chloride and benzyl chloride allows for direct comparison of steric and electronic effects on reaction rate and mechanism [1]. The 9-fold rate enhancement in SRN1 reactions compared to neopentyl chloride [2] makes it a valuable tool for studying intramolecular electron transfer catalysis. Researchers exploring new catalytic methods for activating sterically hindered electrophiles will find neophyl chloride to be a rigorous and informative test substrate.

Synthesis of Organometallic Reagents: Generation of Neophyl Lithium

A core research application is the preparation of neophyl lithium via reaction with lithium metal [1]. This organolithium reagent is a versatile nucleophile for forming carbon-carbon bonds, enabling the introduction of the neophyl group into more complex molecular frameworks [2]. While alternative methods exist, this route is a classic and well-documented approach that takes advantage of the compound's specific reactivity. The potential for rearrangement during this process [3] is a critical consideration for reaction design, differentiating it from the preparation of simpler, non-rearranging organolithium reagents.

Investigation of Carbocation Rearrangements and Solvolysis

Neophyl chloride is a classic substrate for the study of unimolecular rearrangements and solvolysis reactions [1]. Its tendency to undergo the 'neophyl rearrangement' [2] makes it a model compound for probing the factors that govern carbocation stability and migratory aptitude. The lack of β-hydrogens also eliminates competing elimination pathways, simplifying the analysis of substitution and rearrangement kinetics [3]. This focused reaction profile is highly valuable for physical organic chemists studying fundamental reaction mechanisms.

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